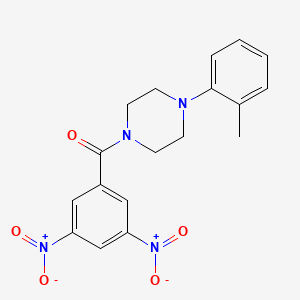![molecular formula C27H26N6O4 B2993503 2-(3,5-dimethoxyphenyl)-7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539799-19-4](/img/structure/B2993503.png)
2-(3,5-dimethoxyphenyl)-7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing different parts of the molecule. Techniques like condensation reactions, substitution reactions, or cyclization reactions might be used .Molecular Structure Analysis
The structure of the compound could be analyzed using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry .Chemical Reactions Analysis
The reactivity of the compound would depend on its functional groups. It might undergo reactions like electrophilic aromatic substitution, nucleophilic substitution, or redox reactions .Physical And Chemical Properties Analysis
The compound’s properties like solubility, melting point, boiling point, etc., can be determined using various analytical techniques .Applications De Recherche Scientifique
Synthesis and Characterization
The compound is synthesized via methodologies that might involve reactions similar to those used in creating a range of heterocyclic compounds. For instance, the synthesis of triazolopyrimidines is performed using Biginelli protocol, starting from specific aldehydes and amides, characterized by spectroscopic techniques such as IR, NMR, and mass spectrometry, highlighting the diverse synthetic routes employed in heterocyclic chemistry (Gilava et al., 2020).
Antimicrobial and Antioxidant Activities
Triazolopyrimidines, similar in structure to the compound , have been evaluated for their antimicrobial and antioxidant activities. These compounds have shown potential as bioactive molecules, which suggests that the compound could have similar properties and applications in the development of new therapeutic agents (Gilava et al., 2020).
Supramolecular Chemistry
Pyrimidine derivatives have been utilized in constructing hydrogen-bonded supramolecular assemblies. These novel pyrimidine derivatives are investigated for their ability to co-crystallize with crown ethers, forming multidimensional networks through extensive hydrogen bonding. This application indicates the potential of such compounds in materials science and nanotechnology for creating complex molecular architectures (Fonari et al., 2004).
Anticancer and Anti-inflammatory Activities
The synthesis of novel benzodifuranyl derivatives, including pyrimidine and triazolopyrimidine compounds, demonstrates significant bioactivity, including anti-inflammatory and analgesic effects. These compounds have been shown to inhibit COX-1/COX-2 enzymes effectively, indicating their potential in developing new anti-inflammatory and analgesic drugs (Abu-Hashem et al., 2020).
Molecular Docking and Biological Screening
Triazolopyrimidines and related compounds undergo extensive molecular docking and biological screening to identify their binding efficiencies and bioactivities. This process is critical in drug discovery, allowing researchers to predict the interaction of these compounds with biological targets and their potential as therapeutic agents (Flefel et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3,5-dimethoxyphenyl)-7-(2-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O4/c1-16-23(26(34)30-18-8-7-11-28-15-18)24(21-9-5-6-10-22(21)37-4)33-27(29-16)31-25(32-33)17-12-19(35-2)14-20(13-17)36-3/h5-15,24H,1-4H3,(H,30,34)(H,29,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUBSNLQRJZUGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=CC(=C3)OC)OC)N1)C4=CC=CC=C4OC)C(=O)NC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d]thiazol-5-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2993424.png)
![Methyl 5,5,7,7-tetramethyl-2-(thiophene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2993425.png)
![2-(2-Phenoxyethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2993427.png)
![N-[(4-Methoxythian-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2993429.png)
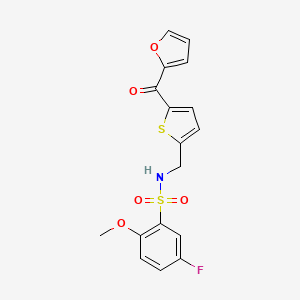
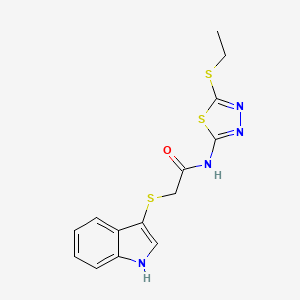
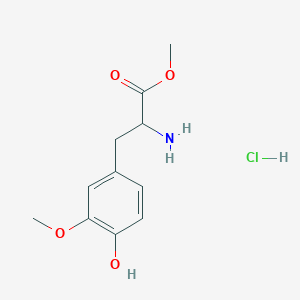
![N-(2-benzoyl-4-bromophenyl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2993436.png)
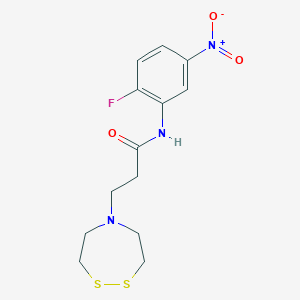
![4-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]morpholine](/img/structure/B2993438.png)
![2-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-4H-chromen-4-one](/img/structure/B2993440.png)
